molecular formula C17H24O9 B12511826 2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

Cat. No.: B12511826
M. Wt: 372.4 g/mol
InChI Key: QJVXKWHHAMZTBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Syringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving syringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For instance, oxidation of syringin can lead to the formation of syringaldehyde, while reduction can yield syringol .

Scientific Research Applications

Syringin has a wide range of scientific research applications:

Biological Activity

2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol is a complex organic compound with significant biological activity. This compound is part of a larger class of phenolic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H30O13C_{20}H_{30}O_{13}, and it features several functional groups that contribute to its biological properties. The structure includes methoxy groups and a hydroxymethyl moiety, which are often associated with antioxidant and anti-inflammatory activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant activity. This activity is primarily due to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro. For instance, in experiments involving macrophages, the compound reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings and Case Studies

Study/SourceFindings
Demonstrated antioxidant capacity with an IC50 value indicating significant free radical scavenging ability.
Showed reduction in IL-6 and TNF-α levels in macrophage cultures treated with the compound.
Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals.
  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Disruption of Microbial Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVXKWHHAMZTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859218
Record name 4-(3-Hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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